molecular formula C17H11N5O2S2 B12121358 N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12121358
M. Wt: 381.4 g/mol
InChI Key: PNUPIUAWTITTEP-UHFFFAOYSA-N
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Description

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-mercaptobenzimidazole with pyridine-4-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with thioglycolic acid to yield the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated reactors and purification systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzimidazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can interact with enzymes, inhibiting their activity. These interactions can lead to cell death in microbial or cancer cells, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of a benzimidazole moiety, a thiazolidinone ring, and a pyridine carboxamide group. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C17H11N5O2S2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H11N5O2S2/c23-15(10-5-7-18-8-6-10)21-22-16(24)13(26-17(22)25)9-14-19-11-3-1-2-4-12(11)20-14/h1-9,24H,(H,21,23)

InChI Key

PNUPIUAWTITTEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O)N=C2C=C1

Origin of Product

United States

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